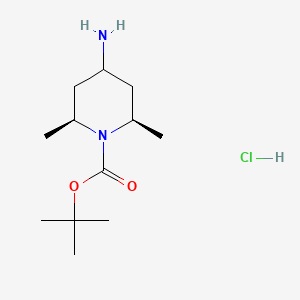
tert-butyl (2R,4r,6S)-4-amino-2,6-dimethylpiperidine-1-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl (2R,4r,6S)-4-amino-2,6-dimethylpiperidine-1-carboxylate hydrochloride: is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural properties and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and other chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2R,4r,6S)-4-amino-2,6-dimethylpiperidine-1-carboxylate hydrochloride typically involves multiple steps, starting from readily available starting materials. The process often includes the protection of functional groups, selective reduction, and amination reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and environmental impact through green chemistry principles.
Chemical Reactions Analysis
Types of Reactions: tert-butyl (2R,4r,6S)-4-amino-2,6-dimethylpiperidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or other oxidized derivatives.
Reduction: Reduction of specific functional groups to achieve desired products.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halides and organometallic compounds.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl (2R,4r,6S)-4-amino-2,6-dimethylpiperidine-1-carboxylate hydrochloride is used as a building block for synthesizing complex molecules. Its reactivity and stability make it suitable for various synthetic pathways.
Biology: In biological research, this compound is utilized in the study of enzyme interactions and metabolic pathways. Its structural features allow it to act as a probe or inhibitor in biochemical assays.
Medicine: In medicine, this compound serves as an intermediate in the synthesis of pharmaceutical drugs. Its derivatives may possess therapeutic properties, such as anti-inflammatory or antimicrobial activity.
Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and materials. Its versatility and reactivity enable its use in various manufacturing processes.
Mechanism of Action
The mechanism of action of tert-butyl (2R,4r,6S)-4-amino-2,6-dimethylpiperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, altering their activity or function. The pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
- tert-butyl (2R,4r,6S)-rel-4-hydroxy-2,6-dimethylpiperidine-1-carboxylate
- tert-butyl (2R,4r,6S)-rel-4-methoxy-2,6-dimethylpiperidine-1-carboxylate
Comparison: Compared to similar compounds, tert-butyl (2R,4r,6S)-4-amino-2,6-dimethylpiperidine-1-carboxylate hydrochloride exhibits unique reactivity and stability. Its amino group provides additional functionality, enabling a broader range of chemical transformations. This uniqueness makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C12H25ClN2O2 |
|---|---|
Molecular Weight |
264.79 g/mol |
IUPAC Name |
tert-butyl (2R,6S)-4-amino-2,6-dimethylpiperidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H24N2O2.ClH/c1-8-6-10(13)7-9(2)14(8)11(15)16-12(3,4)5;/h8-10H,6-7,13H2,1-5H3;1H/t8-,9+,10?; |
InChI Key |
SHOGLQBLSIQKBX-CVLICLBHSA-N |
Isomeric SMILES |
C[C@@H]1CC(C[C@@H](N1C(=O)OC(C)(C)C)C)N.Cl |
Canonical SMILES |
CC1CC(CC(N1C(=O)OC(C)(C)C)C)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















